molecular formula C9H5F3IN B13135591 5-Iodo-2-(trifluoromethyl)-1H-indole

5-Iodo-2-(trifluoromethyl)-1H-indole

Cat. No.: B13135591
M. Wt: 311.04 g/mol
InChI Key: CZKJUYIXWLEURO-UHFFFAOYSA-N
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Description

5-Iodo-2-(trifluoromethyl)-1H-indole is a halogenated indole derivative characterized by an iodine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products. The iodine substituent introduces steric bulk and electron-withdrawing effects, which can influence binding affinity and metabolic stability . The -CF₃ group enhances lipophilicity and resistance to oxidative metabolism, often improving pharmacokinetic profiles .

Properties

Molecular Formula

C9H5F3IN

Molecular Weight

311.04 g/mol

IUPAC Name

5-iodo-2-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C9H5F3IN/c10-9(11,12)8-4-5-3-6(13)1-2-7(5)14-8/h1-4,14H

InChI Key

CZKJUYIXWLEURO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C=C(N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(trifluoromethyl)-1H-indole can be achieved through several methods. One common approach involves the iodination of 2-(trifluoromethyl)-1H-indole using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 5-Iodo-2-(trifluoromethyl)-1H-indole often involves large-scale iodination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2-(trifluoromethyl)-1H-indole .

Scientific Research Applications

5-Iodo-2-(trifluoromethyl)-1H-indole is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Iodo-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Analysis :

  • Iodine vs. Fluorine : The iodine atom in 5-Iodo-2-(trifluoromethyl)-1H-indole increases molecular weight (333.1 g/mol for the ethyl carboxylate analogue ) compared to fluorine-substituted indoles. Iodine’s polarizability may enhance binding to hydrophobic pockets, while fluorine’s electronegativity improves metabolic stability .
  • Trifluoromethyl Positioning : The 2-CF₃ group in the target compound may sterically hinder metabolic enzymes, reducing degradation compared to 3-CF₃ analogues .

Pharmacological and Metabolic Profiles

Anticancer and Radiosensitization Potential

  • 5-Iodo-2'-deoxyuridine (IUdR) : A thymidine analogue with radiosensitizing properties. At 100–120 mg/kg, it showed tumor inhibition but caused stomatitis and leukopenia .
  • IPdR (5-Iodo-2-pyrimidinone-2'-deoxyribose): A prodrug of IUdR with a 1.5-fold higher therapeutic index due to selective conversion to IUdR in tumors, minimizing toxicity .

Serotonin Receptor Modulation

  • 5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles: Exhibit nanomolar affinity for 5-HT₆ receptors, with (R)-enantiomers acting as full agonists . The -CF₃ group in the target compound could similarly enhance receptor binding through hydrophobic interactions.

Comparison :

  • The target compound’s synthesis likely requires specialized halogenation conditions for iodine incorporation, contrasting with simpler methylation/fluorination in analogues .

Physicochemical Properties

Compound logP (Predicted) Solubility Molecular Weight
5-Iodo-2-(trifluoromethyl)-1H-indole ~3.5 Low (DMSO-soluble) 311.1 g/mol
5-Fluoro-1-methyl-1H-indole ~2.8 Moderate 149.2 g/mol
5-Amino-1H-indole ~1.2 High (aqueous) 132.2 g/mol

Analysis :

  • The -CF₃ and iodine groups in the target compound increase logP compared to amino- or methyl-substituted indoles, favoring membrane permeability but limiting aqueous solubility .

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